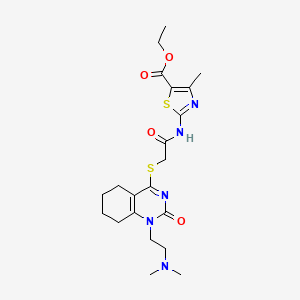

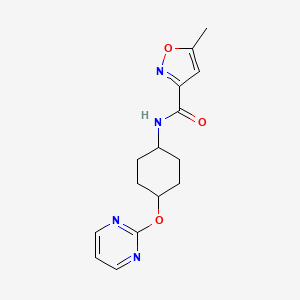

![molecular formula C10H20N2O B2986188 (Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine CAS No. 1483002-09-0](/img/structure/B2986188.png)

(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine” is a chemical compound with the CAS Number: 1483002-09-0 . It has a molecular weight of 184.28 . The IUPAC name for this compound is N-(cyclopropylmethyl)(4-methyl-2-morpholinyl)methanamine . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O/c1-12-4-5-13-10(8-12)7-11-6-9-2-3-9/h9-11H,2-8H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Biological and Chemical Synthesis Applications

S-Adenosylmethionine Utilization : S-Adenosylmethionine (SAM) is known as a major biological methyl donor in reactions catalyzed by methyltransferases. It is used as a source for methylene groups in the synthesis of cyclopropyl fatty acids, showcasing the relevance of cyclopropyl groups in biological systems (Fontecave, Atta, & Mulliez, 2004).

Cyclopropane Ring-Opening Reactions : The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been described, highlighting a methodology applied in the synthesis of dual serotonin/norepinephrine reuptake inhibitors, demonstrating the cyclopropane's potential in pharmaceutical synthesis (Lifchits & Charette, 2008).

Advancements in Cyclopropane Chemistry

Conformationally Restricted Analogs of Histamine : The synthesis of conformationally restricted analogs of histamine using chiral cyclopropanes bears significance for drug development, demonstrating cyclopropane's utility in exploring bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).

Protecting Groups for Amines : The development of the (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate as a new protecting group for amines underscores the cyclopropane's versatility in synthetic organic chemistry (Snider & Wright, 2011).

Analytical and Mechanistic Insights

- Oxidation and N-dealkylation Studies : Investigations into the N-dealkylation of N-cyclopropylamine by horseradish peroxidase provide mechanistic insights into cyclopropane ring transformations, crucial for understanding enzyme-catalyzed reactions involving cyclopropyl groups (Shaffer, Morton, & Hanzlik, 2001).

Novel Synthetic Routes and Compound Development

- Diastereo- and Enantioselective Syntheses : The CuH-catalyzed hydroamination of strained trisubstituted alkenes for synthesizing polysubstituted aminocyclobutanes and aminocyclopropanes demonstrates the importance of cyclopropane units in creating biologically active compounds with multiple substituents and stereocenters, offering valuable insights for pharmaceutical chemistry (Feng, Hao, Liu, & Buchwald, 2019).

特性

IUPAC Name |

1-cyclopropyl-N-[(4-methylmorpholin-2-yl)methyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-12-4-5-13-10(8-12)7-11-6-9-2-3-9/h9-11H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWALWQRJAREFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1)CNCC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Ethoxyphenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2986105.png)

![(E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2986107.png)

![2-(4-(3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile](/img/structure/B2986108.png)

![2-[Phenyl(phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole, with 1-[phenyl(phenylsulfanyl)-methyl]-1H-1,2,3-benzitriazole regio-isomer](/img/structure/B2986115.png)

![3-(4-Methoxyphenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2986121.png)

![dimethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2986122.png)